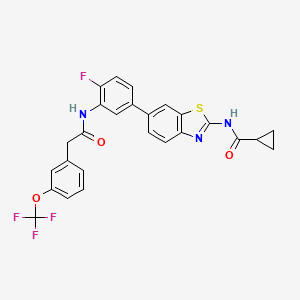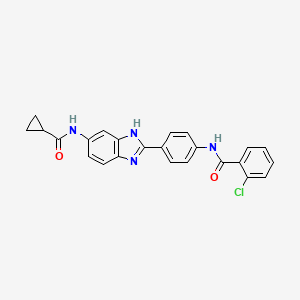
NR2E3 agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NR2E3 agonist 1 is a small molecule that acts as an agonist for the orphan nuclear receptor NR2E3. This receptor is a key transcriptional regulator involved in the differentiation and maintenance of photoreceptor cells in the retina. This compound has shown potential in inducing cancer cell apoptosis and regulating various pathways, making it a promising compound for therapeutic applications .
準備方法
The synthesis of NR2E3 agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
化学反応の分析
NR2E3 agonist 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
科学的研究の応用
NR2E3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and regulation of the NR2E3 receptor.
Biology: It helps in understanding the role of NR2E3 in photoreceptor cell differentiation and maintenance.
Medicine: It has potential therapeutic applications in treating retinal degenerations and certain types of cancer by inducing apoptosis in cancer cells.
Industry: It can be used in the development of new drugs targeting the NR2E3 receptor .
作用機序
NR2E3 agonist 1 exerts its effects by binding to the NR2E3 receptor, which leads to the activation of various molecular pathways. The compound enhances the interaction between NR2E3 and DNA, upregulating pathways such as p53 and IFNα while downregulating the MYC pathway. This results in the induction of apoptosis in cancer cells and the regulation of inflammation and apoptosis in retinal cells .
類似化合物との比較
NR2E3 agonist 1 is unique in its ability to specifically target the NR2E3 receptor and regulate its activity. Similar compounds include:
13-cis retinoic acid: A weak agonist of NR2E3 that fits into the receptor’s ligand-binding pocket.
2-phenylbenzimidazole derivatives: Potent agonists of NR2E3 transactivity. These compounds share some structural similarities but differ in their potency and specificity towards the NR2E3 receptor
特性
分子式 |
C24H19ClN4O2 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |
InChIキー |
URTBMZWXWYUQAM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


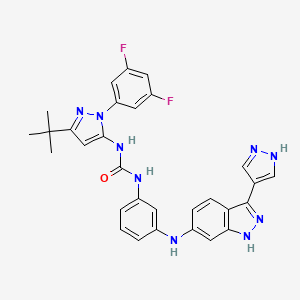
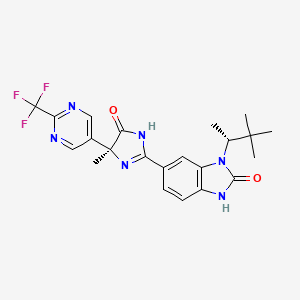
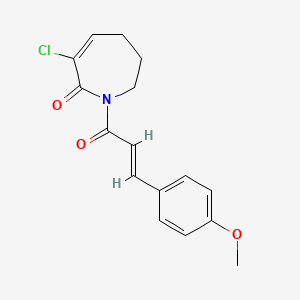
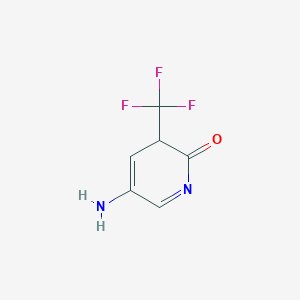
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
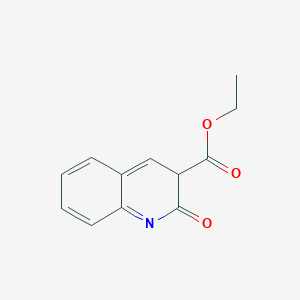
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
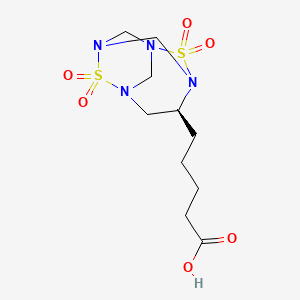
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
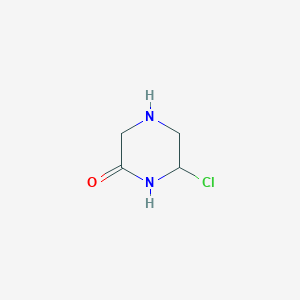
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

